molecular formula C8H13Cl2N3 B1272307 4-Aminomethyl benzamidine dihydrochloride CAS No. 217313-79-6

4-Aminomethyl benzamidine dihydrochloride

Cat. No.: B1272307
CAS No.: 217313-79-6
M. Wt: 222.11 g/mol
InChI Key: VZQHJODNUJKHBM-UHFFFAOYSA-N
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Description

4-Aminomethyl benzamidine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3. It is commonly used in biochemical research as an inhibitor of serine proteases, particularly trypsin. This compound is known for its ability to bind to the active site of enzymes, thereby inhibiting their activity. It is often utilized in studies involving enzyme kinetics and protein purification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl benzamidine dihydrochloride typically involves the reaction of benzamidine with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: Benzamidine, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: Benzamidine is dissolved in an acidic solution, followed by the addition of formaldehyde and ammonium chloride. The mixture is stirred and heated to promote the reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl benzamidine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The benzamidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzamidine derivatives.

Scientific Research Applications

4-Aminomethyl benzamidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzyme assays.

    Biology: Employed in studies of enzyme kinetics and protein purification.

    Medicine: Investigated for its potential therapeutic applications as an enzyme inhibitor.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of 4-Aminomethyl benzamidine dihydrochloride involves its binding to the active site of serine proteases, such as trypsin. The compound mimics the natural substrate of the enzyme, allowing it to bind tightly to the active site. This binding inhibits the enzyme’s activity by preventing the substrate from accessing the active site. The molecular targets include serine proteases, and the pathways involved are those related to enzyme inhibition and protein degradation.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: A simpler analog that also inhibits serine proteases.

    4-Aminobenzamidine: Similar structure but lacks the aminomethyl group.

    4-Aminomethyl benzamidine: Similar but without the dihydrochloride salt form.

Uniqueness

4-Aminomethyl benzamidine dihydrochloride is unique due to its enhanced binding affinity and specificity for serine proteases compared to its analogs. The presence of the aminomethyl group and the dihydrochloride salt form contribute to its increased solubility and stability, making it a more effective inhibitor in biochemical assays.

Properties

IUPAC Name

4-(aminomethyl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c9-5-6-1-3-7(4-2-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQHJODNUJKHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217313-79-6
Record name 217313-79-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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